Carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester
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Overview
Description
Carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines elements of carbamic acid and a fused bicyclic system, which may contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the bicyclic core: This step often involves cyclization reactions to form the hexahydro-2-methyl-3,6-methanofuro(3,2-b)pyridine structure.
Introduction of the phenylmethyl group: This can be achieved through alkylation reactions using appropriate reagents.
Carbamate formation: The final step involves the reaction of the intermediate with methyl isocyanate or similar reagents to form the carbamic acid methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies in pharmacology and biochemistry.
Medicine: Potential medicinal applications could include its use as a drug or drug precursor.
Industry: The compound may be used in the production of materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, (hexahydro-2-methyl-4-(phenylmethyl)-3,6-methanofuro(3,2-b)pyridin-7a(2H)-yl)-, methyl ester may include other carbamic acid derivatives and bicyclic compounds with similar structures.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the fused bicyclic system and the presence of the phenylmethyl group. These features may confer unique chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
2506-22-1 |
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Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl N-(8-benzyl-5-methyl-4-oxa-8-azatricyclo[4.3.1.03,7]decan-3-yl)carbamate |
InChI |
InChI=1S/C18H24N2O3/c1-12-15-8-14-9-18(23-12,19-17(21)22-2)16(15)20(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-16H,8-11H2,1-2H3,(H,19,21) |
InChI Key |
WJYYMZCCCGIGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3CC(C2N(C3)CC4=CC=CC=C4)(O1)NC(=O)OC |
Origin of Product |
United States |
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